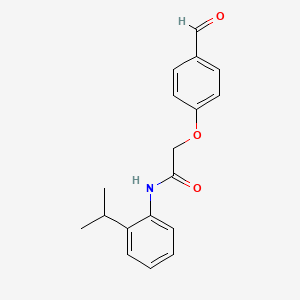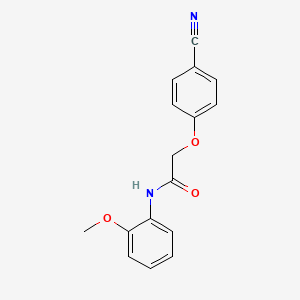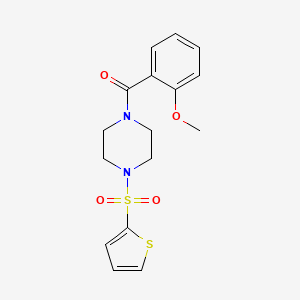![molecular formula C14H17BrClNO2 B5703623 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5703623.png)
1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine, also known as JNJ-7925476, is a potent and selective antagonist of the orexin 1 receptor (OX1R). Orexins are neuropeptides that play a crucial role in regulating wakefulness and arousal. The discovery of JNJ-7925476 has led to significant advancements in the study of orexin signaling and its role in various physiological processes.
Mechanism of Action
1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine selectively binds to and blocks the activity of OX1R, which is primarily responsible for promoting wakefulness and arousal. By inhibiting the activity of OX1R, 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine decreases wakefulness and promotes sleep. The mechanism of action of 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine has been extensively studied using in vitro and in vivo models, providing valuable insights into the role of orexin signaling in sleep regulation.
Biochemical and Physiological Effects:
1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine has been shown to have significant effects on sleep-wake behavior in various animal models. In rats, 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine decreased wakefulness and increased non-REM sleep, suggesting a potential therapeutic application in sleep disorders. Additionally, 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine has been shown to modulate stress responses and may have potential applications in the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine is a potent and selective antagonist of OX1R, making it a valuable tool for studying the role of orexin signaling in various physiological processes. Its high selectivity and potency allow for precise manipulation of orexin signaling without affecting other neurotransmitter systems. However, the limited availability and high cost of 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine may pose a challenge for some research laboratories.
Future Directions
The discovery of 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine has opened up new avenues for the study of orexin signaling and its role in various physiological processes. Future research may focus on the development of more potent and selective OX1R antagonists for therapeutic applications. Additionally, the role of orexin signaling in other physiological processes, such as feeding behavior and addiction, may be further explored using 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine as a tool.
Synthesis Methods
The synthesis of 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine involves several steps, starting with the reaction of 4-bromo-2-chlorophenol with acetic anhydride to form 4-bromo-2-chloroacetophenone. This intermediate is then reacted with 4-methylpiperidine in the presence of a base to yield 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine. The synthesis of 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine has been optimized to improve its yield and purity, making it a viable option for scientific research applications.
Scientific Research Applications
1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its selective antagonism of OX1R makes it a promising candidate for the treatment of insomnia, narcolepsy, and other sleep disorders. Additionally, 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine has been shown to modulate stress responses and may have potential applications in the treatment of anxiety and depression.
properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrClNO2/c1-10-4-6-17(7-5-10)14(18)9-19-13-3-2-11(15)8-12(13)16/h2-3,8,10H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMBAIVQBZUEAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-chlorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5703569.png)

![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5703583.png)


![4-isopropyl-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5703606.png)

![3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5703613.png)
![ethyl {[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5703619.png)
![N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5703626.png)

